Mammalian Sodium Channel Potency
In a direct comparative study assessing membrane depolarization in rat brain synaptosomes, deltamethrin exhibited the highest potency and efficacy among several commercial pyrethroids. The compound demonstrated a lower EC50 and a greater maximal effect compared to its structural analogs, indicating a superior ability to modify voltage-sensitive sodium channels, which is a primary mechanism of neurotoxicity [1].
| Evidence Dimension | Potency (EC50) and Efficacy (Maximal Depolarization) at Rat Synaptosomal Sodium Channels |
|---|---|
| Target Compound Data | EC50: 30 nM; Maximal Depolarization: 27 mV |
| Comparator Or Baseline | Cypermethrin (EC50: >30 nM, lower efficacy), Fenvalerate (EC50: >30 nM, lower efficacy), Permethrin (EC50: >30 nM, lower efficacy) |
| Quantified Difference | Deltamethrin EC50 is at least lower than other tested compounds; its maximal depolarization of 27 mV is the highest reported in the study. |
| Conditions | Rat brain synaptosomes, [3H]tetraphenylphosphonium accumulation assay |
Why This Matters
This data quantitatively establishes deltamethrin's superior potency at a critical mammalian neurotoxicity target, which is essential for selecting the most sensitive tool compound for pharmacological studies.
- [1] Eells JT, Bandettini PA, Holman PA, Propp JM. Pyrethroid insecticide-induced alterations in mammalian synaptic membrane potential. J Pharmacol Exp Ther. 1992 Sep;262(3):1173-81. View Source
